molecular formula C20H17N5O4 B14101242 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

カタログ番号: B14101242
分子量: 391.4 g/mol
InChIキー: OZQPLJCHTGHTLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide” is a complex organic compound that belongs to the class of benzodiazepines and quinazolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzodiazepine core through cyclization reactions.
  • Introduction of the quinazoline moiety via condensation reactions.
  • Coupling of the two fragments using amide bond formation techniques.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

“3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzodiazepine and quinazoline derivatives.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Benzodiazepines are known for their sedative and anxiolytic properties, while quinazolines have been studied for their anticancer activities.

Medicine

In medicine, this compound could be explored for its therapeutic potential in treating various conditions, such as anxiety, insomnia, and cancer. Preclinical and clinical studies would be necessary to evaluate its efficacy and safety.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it a valuable building block for drug development and other applications.

作用機序

The mechanism of action of “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide” involves its interaction with specific molecular targets. For benzodiazepines, this typically includes binding to the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system. Quinazolines may target various enzymes or receptors involved in cell proliferation and survival.

類似化合物との比較

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.

    Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

Uniqueness

“3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide” is unique due to its combined benzodiazepine and quinazoline structure, potentially offering a dual mechanism of action and broader therapeutic applications.

特性

分子式

C20H17N5O4

分子量

391.4 g/mol

IUPAC名

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(4-oxo-3H-quinazolin-6-yl)propanamide

InChI

InChI=1S/C20H17N5O4/c26-17(23-11-5-6-14-13(9-11)18(27)22-10-21-14)8-7-16-20(29)24-15-4-2-1-3-12(15)19(28)25-16/h1-6,9-10,16H,7-8H2,(H,23,26)(H,24,29)(H,25,28)(H,21,22,27)

InChIキー

OZQPLJCHTGHTLM-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NC3=CC4=C(C=C3)N=CNC4=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。